(Nitromethylene)cyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

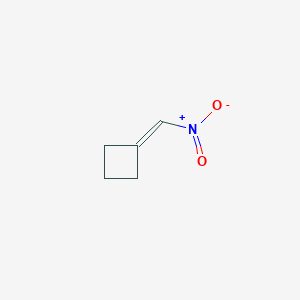

(Nitromethylene)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a nitromethylene group. Cyclobutane itself is a four-membered ring structure that is known for its ring strain due to the 90-degree bond angles, which are significantly less than the ideal tetrahedral angle of 109.5 degrees. The addition of a nitromethylene group introduces further complexity and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Nitromethylene)cyclobutane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of ethylene with a nitroalkene. This reaction can be catalyzed by various metal catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of cyclobutane derivatives often involves photochemical or thermal cycloaddition reactions. These methods are scalable and can be optimized for higher yields and purity. The use of continuous flow reactors has also been explored to enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: (Nitromethylene)cyclobutane undergoes several types of chemical reactions, including:

Oxidation: The nitromethylene group can be oxidized to form nitrocyclobutane.

Reduction: Reduction reactions can convert the nitromethylene group to an amine.

Substitution: The nitromethylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Nitrocyclobutane

Reduction: Aminocyclobutane

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

(Nitromethylene)cyclobutane has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of (Nitromethylene)cyclobutane involves its ability to undergo ring-opening reactions due to the inherent strain in the cyclobutane ring. This ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The nitromethylene group can also interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Cyclopropane: A three-membered ring with even higher ring strain.

Cyclopentane: A five-membered ring with less strain compared to cyclobutane.

Nitrocyclopropane: A similar compound with a nitro group attached to a cyclopropane ring.

Uniqueness: (Nitromethylene)cyclobutane is unique due to the combination of the cyclobutane ring and the nitromethylene group, which imparts distinct reactivity and potential biological activity. The balance of ring strain and functional group reactivity makes it a valuable compound for various applications .

Biological Activity

(Nitromethylene)cyclobutane is a compound of significant interest within the field of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Structural Characteristics

This compound features a cyclobutane ring with a nitromethylene functional group, which enhances its reactivity and biological profile. The presence of the nitro group is crucial for its interaction with biological targets, influencing its pharmacological properties.

Biological Activities

Research has identified several biological activities associated with this compound and its derivatives:

- Antimicrobial Activity : Cyclobutane-containing compounds have been shown to exhibit antimicrobial properties against various pathogens. For instance, certain derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Studies indicate that this compound may possess antitumor properties. A review highlighted that cyclobutane-containing alkaloids can enhance neurotrophic factor biosynthesis, which is vital in cancer biology .

- Insecticidal Activity : Recent findings suggest that nitromethylene analogues exhibit insecticidal activity against Musca domestica (housefly), with specific derivatives showing high receptor affinity, indicating potential as insecticides .

Case Study 1: Antimicrobial Properties

A study focused on the synthesis of various cyclobutane derivatives revealed that compounds containing the nitromethylene group displayed significant antimicrobial activity. The results indicated that these compounds could serve as potential leads for new antimicrobial agents.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| A | Inhibitory (IC50 = 25 µM) | No significant effect |

| B | Inhibitory (IC50 = 15 µM) | Inhibitory (IC50 = 20 µM) |

Case Study 2: Antitumor Effects

The neurotrophic factor biosynthesis enhancement observed in certain cyclobutane derivatives suggests their utility in cancer treatment. Specifically, lannotinidines isolated from Lycopodium species demonstrated increased NGF mRNA expression in human astrocytoma cells.

| Compound | NGF mRNA Expression Increase (%) |

|---|---|

| Lannotinidine A | 45% |

| Lannotinidine B | 30% |

Research Findings

Recent studies have employed various methodologies to explore the biological activities of this compound:

- In Silico Studies : Molecular docking studies have suggested that modifications at specific positions on the cyclobutane ring can enhance binding affinity to biological targets, which is crucial for drug design .

- Synthesis and Transformations : The synthesis of β-nitroacetamides involving this compound has been explored, revealing pathways for further functionalization and potential therapeutic applications .

Properties

CAS No. |

2052955-66-3 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

nitromethylidenecyclobutane |

InChI |

InChI=1S/C5H7NO2/c7-6(8)4-5-2-1-3-5/h4H,1-3H2 |

InChI Key |

VURYGWTVJRAHMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C[N+](=O)[O-])C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.